Product packaging for Reparixin L-lysine(Cat. No.:)

Reparixin L-lysine

Cat. No.: B8082241
M. Wt: 429.6 g/mol
InChI Key: JEJFWWFZAQBZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Downstream Intracellular Signaling Pathway Perturbations

Table 2: Key Downstream Signaling Perturbations by Reparixin (B1680519) L-lysine Inhibition of CXCR1/2

Signaling Event/MoleculeEffect of Reparixin L-lysineAssociated Cellular ResponseSource
Intracellular signal transduction eventsInhibitedChemotaxis, degranulation, respiratory burst apexbt.comdompe.comapexbt.comclinicaltrials.govclinicaltrials.gov
Calcium influxReducedVarious cellular activation processes apexbt.com
Phosphorylation of downstream moleculesBlockedActivation of various pathways nih.gov
NF-κB expressionInhibitedInflammation, gene expression medchemexpress.comnih.gov
COX-2 expressionInhibitedInflammation medchemexpress.comnih.gov
ICAM-1 expressionInhibitedCell adhesion, leukocyte transmigration medchemexpress.comnih.gov
VCAM-1 expressionInhibitedCell adhesion, leukocyte transmigration medchemexpress.comnih.gov
Neutrophil recruitmentInhibitedInflammation, tissue damage apexbt.commedkoo.comapexbt.comclinicaltrials.govnih.gov
Tumor cell proliferationAbrogatedTumor growth nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H35N3O5S B8082241 Reparixin L-lysine

Properties

IUPAC Name

2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFWWFZAQBZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Reparixin L Lysine Action

Downstream Intracellular Signaling Pathway Perturbations

Suppression of Receptor-Induced Intracellular Signaling Cascades

Reparixin (B1680519) L-lysine functions as a non-competitive allosteric inhibitor of CXCR1 and CXCR2. This means it binds to a site on the receptor distinct from where the chemokine ligand binds, thereby altering the receptor's conformation and preventing it from initiating downstream signaling effectively apexbt.commedchemexpress.comdompe.com. By blocking CXCR1 and CXCR2 in an inactive conformation, Reparixin L-lysine suppresses the intracellular signaling events normally activated by the binding of their ligands, such as CXCL8 apexbt.comdompe.com. Studies have shown that this compound can block the phosphorylation of downstream signaling molecules activated by CXCL8 nih.gov. Research indicates that this compound can counteract the activation of signaling proteins such as phosphorylated FAK (p-FAK), phosphorylated JAK2 (p-JAK2), phosphorylated STAT3 (p-STAT3), and PI3K-p-cortactin, which are induced by certain stimuli like paclitaxel (B517696) or GRO/KC (CXCL1) oncotarget.com.

Modulation of Key Inflammatory and Proliferative Signaling Pathways

The inhibition of CXCR1 and CXCR2 by this compound leads to the modulation of several key inflammatory and proliferative signaling pathways. By blocking the activation of these receptors, this compound can reduce neutrophil recruitment to sites of inflammation, a process heavily mediated by CXCR1 and CXCR2 activation tocris.comapexbt.comdompe.commedkoo.com. This reduction in neutrophil infiltration can, in turn, decrease the release of pro-inflammatory cytokines and chemokines, such as TNF-alpha, IL-1 beta, IL-6, and macrophage-inflammatory protein-2, thereby attenuating inflammatory responses apexbt.comnih.gov.

Beyond inflammation, this compound has also been shown to impact pathways related to cell proliferation. For instance, studies have indicated that this compound can reduce the proliferation of glial fibrillary acidic protein-positive cells apexbt.com. Furthermore, research in cancer cell lines suggests that this compound's effects can involve the inhibition of pathways like p-FAK, p-AKT, p-STAT3, and beta-catenin activation, which are implicated in cell growth and proliferation oncotarget.com. This compound has also been reported to selectively deplete cancer stem cell populations in human breast cancer cell lines by blocking CXCR1 tocris.commedkoo.comcaymanchem.com.

Ligand-Specific Inhibition Profiles

This compound demonstrates varying degrees of inhibitory activity depending on the specific chemokine ligand and the receptor involved. Its primary targets are the receptors for CXCL8 (IL-8), CXCR1 and CXCR2 apexbt.com.

Attenuation of CXCL8-Induced Biological Activities

This compound is a potent functional inhibitor of CXCL8-induced biological activities, particularly on human polymorphonuclear neutrophils (PMNs) tocris.commedchemexpress.comrndsystems.com. It shows a marked selectivity for CXCR1 over CXCR2 medchemexpress.comnih.gov. Studies have reported IC50 values for the inhibition of CXCL8-induced human PMN migration in the low nanomolar range tocris.comrndsystems.comclinicaltrials.gov.

LigandReceptorIC50 (Human PMN Migration)Reference
CXCL8CXCR11 nM tocris.comrndsystems.comnih.gov
CXCL8CXCR2100 nM probechem.comcaymanchem.comnih.gov

This data highlights the significantly higher potency of this compound in inhibiting CXCR1-mediated responses compared to CXCR2-mediated responses induced by CXCL8 medchemexpress.comnih.gov.

Effects on Other Chemokine Ligand-Induced Responses (e.g., CXCL1, CXCL2, CINC-1)

While primarily known for its effects on CXCL8 receptors, this compound also inhibits the migration of rodent neutrophils induced by other chemokines, including CXCL1, CXCL2, and CINC-1 tocris.commedkoo.comrndsystems.combio-techne.com.

LigandSpeciesEffect on Neutrophil MigrationReference
CXCL1HumanInhibits (IC50 ~400 nM) apexbt.com
CXCL1RodentInhibits tocris.comapexbt.com
CXCL2RodentInhibits tocris.comapexbt.com
CINC-1RodentInhibits tocris.comprobechem.comrndsystems.com

CINC-1 (Cytokine-Induced Neutrophil Chemoattractant-1) is a rat chemokine functionally analogous to human CXCL8. The inhibition of CINC-1-induced neutrophil chemotaxis by this compound in rodent models further supports its activity against CXCR2, as CINC-1 is a ligand for rodent CXCR2 tocris.comprobechem.com.

Cellular and Subcellular Effects of Reparixin L Lysine

Immunomodulatory Actions on Leukocytes

The primary immunomodulatory effects of Reparixin (B1680519) L-lysine stem from its antagonism of CXCR1 and CXCR2, receptors predominantly expressed on neutrophils but also found on other leukocytes. rndsystems.commedchemexpress.comtocris.comapexbt.comcaymanchem.commedkoo.commedchemexpress.cnprobechem.com This blockade interferes with the signaling pathways activated by their ligands, such as CXCL8 (IL-8), CXCL1, and CXCL2, which are key chemoattractants involved in the inflammatory response. rndsystems.comapexbt.comprobechem.comapexbt.comfrontiersin.org

Inhibition of Neutrophil Chemotaxis and Migration

A hallmark effect of Reparixin L-lysine is its potent inhibition of neutrophil chemotaxis and migration. It acts as a non-competitive allosteric antagonist of CXCR1 and CXCR2, preventing the activation signals that drive neutrophil movement towards inflammatory sites. rndsystems.commedchemexpress.comtocris.comapexbt.comcaymanchem.commedkoo.commedchemexpress.cnprobechem.com Studies have demonstrated its efficacy in inhibiting human polymorphonuclear neutrophil (PMN) migration induced by CXCL8, with an IC₅₀ value of 1 nM for CXCR1-mediated migration and 400 nM for CXCL1-induced migration mediated by CXCR2. medchemexpress.comapexbt.comapexbt.comapexbt.com It also inhibits the migration of rodent neutrophils induced by CXCL1, CXCL2, CXCL8, and CINC-1. rndsystems.comtocris.comapexbt.comapexbt.com

Table 1: Inhibition of Neutrophil Migration by this compound

Cell TypeStimulusReceptor MediatedIC₅₀ (nM)Reference
Human PMNCXCL8CXCR11 medchemexpress.comapexbt.comapexbt.comapexbt.com
Human PMNCXCL1CXCR2400 apexbt.comapexbt.comapexbt.com
Rodent NeutrophilsCXCL1CXCR2- rndsystems.comtocris.comapexbt.comapexbt.com
Rodent NeutrophilsCXCL2CXCR2- rndsystems.comtocris.comapexbt.comapexbt.com
Rodent NeutrophilsCXCL8CXCR1/CXCR2- rndsystems.comtocris.com
Rodent NeutrophilsCINC-1CXCR2- rndsystems.comtocris.comprobechem.com

Data presented in Table 1 illustrates the differential potency of this compound against CXCR1 and CXCR2 in inhibiting neutrophil migration.

Regulation of Polymorphonuclear Neutrophil (PMN) Recruitment and Infiltration

Beyond in vitro chemotaxis, this compound significantly impacts PMN recruitment and infiltration in vivo. By blocking CXCR1/CXCR2 signaling, it attenuates the influx of neutrophils into inflamed or injured tissues. rndsystems.comtocris.comapexbt.commedkoo.comapexbt.comnih.govclinicaltrials.govbiocrick.comnih.gov Research in various animal models of ischemia/reperfusion injury (including liver, brain, intestine, heart, and spinal cord) and organ transplantation (kidney and lung) has shown that this compound can reduce PMN infiltration by substantial percentages, ranging from 40% to 90%. clinicaltrials.gov This reduction in neutrophil accumulation is associated with decreased tissue damage. apexbt.comapexbt.comclinicaltrials.govbiocrick.comnih.gov

Table 2: Inhibition of PMN Recruitment in Animal Models

Animal ModelInjury TypeInhibition of PMN RecruitmentReference
Rat liverIschemia/Reperfusion~90% apexbt.comapexbt.combiocrick.com
Rat kidneyTransplantationPrevented infiltration clinicaltrials.gov
Rat lungTransplantationSignificantly reduced clinicaltrials.gov
Rat brainIschemia/Reperfusion40-70% nih.govclinicaltrials.gov
Mouse spinal cordTraumatic lesionReduced migration apexbt.com
Various Ischemia/ReperfusionLiver, brain, intestine, heart, spinal cord40-90% clinicaltrials.govnih.gov

These findings highlight the role of this compound in mitigating neutrophil-driven inflammation and tissue injury in various pathological settings.

Modulation of Macrophage and Monocyte Activity

While primarily known for its effects on neutrophils, this compound also demonstrates some modulation of macrophage and monocyte activity. Studies have indicated that it can inhibit monocyte migration in vitro, although with lower potency compared to its effects on CXCR1-mediated neutrophil migration. apexbt.comapexbt.comnih.gov Furthermore, in animal models, treatment with this compound has been shown to reduce the levels of macrophage-inflammatory protein-2 and decrease the infiltration of ED-1-positive cells (a marker for macrophages/monocytes) at injury sites. apexbt.comclinicaltrials.gov It can also influence the production of pro-inflammatory cytokines like TNF-alpha and IL-1 beta, which are produced by macrophages and other immune cells. apexbt.comprobechem.com

Impact on Lymphocyte and Dendritic Cell Functions

The impact of this compound on lymphocytes and dendritic cells appears less pronounced or direct compared to its effects on myeloid cells. While CXCR1 and CXCR2 are primarily associated with neutrophils, some expression or indirect effects on other immune cells are possible. One study noted that a related dual CXCR1/CXCR2 inhibitor significantly impaired human T-lymphocyte migration induced by IL-8 and CXCL1. nih.gov Additionally, in a pancreatic islet transplantation model, Reparixin treatment reduced intrahepatic infiltration of T helper and dendritic cells, alongside PMNs and macrophages. clinicaltrials.gov This suggests that while not a primary target, the inhibition of the CXCL8-CXCR1/2 axis can indirectly influence the recruitment or activity of lymphocytes and dendritic cells within an inflammatory milieu. clinicaltrials.govresearchgate.net

Attenuation of Neutrophil Extracellular Trap (NET) Formation

Neutrophil Extracellular Traps (NETs) are web-like structures of chromatin and granular proteins released by neutrophils during a process called NETosis, contributing to inflammation and tissue damage. dompe.comfrontiersin.orgcitryll.com Research indicates that Reparixin, by inhibiting neutrophil infiltration and activation via CXCR1/CXCR2 blockade, can indirectly attenuate NETosis. dompe.com In animal models of acute lung injury, Reparixin was able to inhibit neutrophil infiltration with a consequent reduction in NETosis. dompe.com This suggests that the reduction in neutrophil numbers and their activation state due to this compound treatment contributes to decreased NET formation.

Regulation of Cell Survival and Proliferation

Beyond its well-established immunomodulatory roles, this compound has also demonstrated effects on cell survival and proliferation, particularly in the context of cancer. Studies, notably in glioblastoma and breast cancer, have investigated its impact on tumor cells that express CXCR1 and/or CXCR2. rndsystems.comtocris.comcaymanchem.commedkoo.comnih.govaacrjournals.org

In glioblastoma cell lines (U-87MG and LN-18), this compound has been shown to effectively reduce tumor cell proliferation and survival. nih.govaacrjournals.org Experiments using MTT assays and clonogenic survival assays demonstrated a discernible reduction in cell proliferation and survival upon treatment with this compound. nih.govaacrjournals.org For instance, in U-87MG cells, this compound treatment significantly reduced the percentage of proliferating cells compared to control. nih.gov Similarly, in LN-18 cells, a significant decrease in proliferation percentage was observed with this compound treatment. nih.gov Clonogenic assays further supported these findings, showing a significant reduction in clonogenic survival in both cell lines after treatment. nih.govaacrjournals.org

Table 3: Impact of this compound on Glioblastoma Cell Proliferation

Cell LineTreatment ConcentrationAssay TypeEffect on ProliferationReference
U-87MG10 µMKi-67 labellingSignificant reduction nih.gov
LN-1810 µMKi-67 labellingSignificant reduction nih.gov
U-87MGNot specified (in vitro)MTT, Clonogenic assayReduction in proliferation and survival aacrjournals.org
LN-18Not specified (in vitro)MTT, Clonogenic assayReduction in proliferation and survival aacrjournals.org

This compound has also been reported to selectively deplete cancer stem cells in human breast cancer cell lines and xenograft models. rndsystems.comtocris.comcaymanchem.commedkoo.com This suggests a potential role in targeting the subset of cancer cells believed to drive tumor growth and recurrence. The mechanism is thought to involve the blockade of CXCR1 signaling, which is expressed on these cancer stem cells. caymanchem.com

The effects on cell survival and proliferation appear to be linked to the inhibition of the IL-8-CXCR1/2 axis, which can act in an autocrine or paracrine manner to promote tumor cell growth and invasion in certain cancers. nih.govaacrjournals.org

Reduction of Oligodendrocyte Apoptosis

Research findings indicate that this compound can significantly counteract secondary degeneration by reducing oligodendrocyte apoptosis. apexbt.comapexbt.combiocrick.comamerigoscientific.com This effect has been observed in animal models of injury, suggesting a protective role for the compound on these myelin-producing cells. apexbt.comamerigoscientific.com

Modulation of Glial Fibrillary Acidic Protein-Positive Cell Proliferation

In addition to its effects on oligodendrocyte survival, this compound has been shown to significantly reduce the proliferation of glial fibrillary acidic protein (GFAP)-positive cells. apexbt.comamerigoscientific.com GFAP is a marker typically associated with astrocytes, and modulation of GFAP-positive cell proliferation can be indicative of altered glial responses in the context of injury or inflammation.

Cytokine and Inflammatory Mediator Expression Modulation

A key aspect of this compound's mechanism of action involves the modulation of cytokine and inflammatory mediator expression. By inhibiting CXCR1 and CXCR2, it influences the inflammatory cascade.

Reduction of Pro-inflammatory Cytokines (e.g., Interleukin-1 Beta, Interleukin-6, Tumor Necrosis Factor Alpha)

This compound treatment has been shown to reduce the levels of several key pro-inflammatory cytokines. Studies in animal models have demonstrated a reduction in the levels of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). probechem.comapexbt.comamerigoscientific.comscispace.com This reduction in cytokine levels contributes to the compound's anti-inflammatory effects. apexbt.comamerigoscientific.com

Regulation of Chemokine Production (e.g., Macrophage-Inflammatory Protein-2)

Beyond its direct inhibition of chemokine receptors, this compound also affects the production of certain chemokines. Specifically, the level of macrophage-inflammatory protein-2 (MIP-2), also known as CXCL2, was found to be reduced following treatment with this compound in mouse models. apexbt.comamerigoscientific.comresearchgate.net

Data Table: Effects of this compound on Selected Inflammatory Mediators

Inflammatory MediatorEffect of this compoundReference
Interleukin-1 Beta (IL-1β)Reduced levels apexbt.comamerigoscientific.com
Interleukin-6 (IL-6)Reduced levels apexbt.comamerigoscientific.com
Tumor Necrosis Factor Alpha (TNF-α)Reduced levels probechem.comapexbt.comamerigoscientific.com
Macrophage-Inflammatory Protein-2 (MIP-2/CXCL2)Reduced levels apexbt.comamerigoscientific.com

Extracellular Matrix and Vascular Permeability Regulation

This compound has also demonstrated effects on processes related to the extracellular matrix and vascular function, particularly concerning vascular permeability.

Inhibition of Vascular Permeability Changes

This compound has been shown to inhibit increases in vascular permeability. probechem.commedkoo.comfishersci.no This effect has been observed in in vivo models, contributing to the compound's ability to attenuate inflammatory responses and their associated tissue damage. rndsystems.comtocris.commedkoo.comfishersci.no

Influence on Tissue Remodeling Processes

Tissue remodeling is a dynamic process involving the coordinated activity of various cell types, growth factors, cytokines, and extracellular matrix (ECM) components. It is essential for normal development, wound healing, and maintaining tissue homeostasis. Dysregulation of tissue remodeling can contribute to the pathogenesis of various diseases, including fibrosis, chronic inflammation, and impaired tissue repair researchgate.net.

This compound, primarily known for its anti-inflammatory properties through the inhibition of CXCR1 and CXCR2, has shown influence on processes relevant to tissue remodeling in various experimental models. Its mechanism of action, centered on blocking neutrophil recruitment and reducing inflammatory cytokine levels, indirectly impacts the tissue microenvironment, which is crucial for remodeling.

Research findings indicate that this compound can affect cellular activities and molecular pathways involved in tissue remodeling. For instance, studies have demonstrated its ability to reduce neutrophil infiltration, a key early event in the inflammatory phase of tissue injury that precedes remodeling apexbt.comamerigoscientific.comrndsystems.com. By limiting neutrophil accumulation, this compound can mitigate the release of proteases and pro-inflammatory mediators that contribute to tissue damage and aberrant remodeling apexbt.comamerigoscientific.com.

In the context of bone tissue, this compound has been investigated for its effects on osteoblasts and the expression of periostin, a matricellular protein involved in bone formation and ECM organization mdpi.comresearchgate.netresearchgate.net. Studies have indicated that this compound can influence the expression of periostin splice variants in human osteoblasts mdpi.comresearchgate.net. Periostin is known to regulate cell recruitment, migration, and proliferation in the periosteum and control cell adhesion to ECM components mdpi.com. It also plays a role in collagen cross-linking and the formation of the extracellular meshwork mdpi.com. The modulation of periostin expression by this compound suggests a potential impact on bone tissue remodeling processes, particularly those involving ECM organization and osteoblast function mdpi.comresearchgate.net.

Experimental data also suggests an effect on cell migration, a fundamental aspect of tissue remodeling. This compound has been shown to inhibit the migration of neutrophils induced by chemokines like CXCL8 probechem.comapexbt.comamerigoscientific.comrndsystems.comtocris.com. While primarily focused on inflammatory cell migration, this inhibitory effect on chemokine-driven movement could have broader implications for the migration of other cell types involved in tissue repair and remodeling, such as fibroblasts and endothelial cells, although further research is needed in these specific areas.

The influence of this compound on tissue remodeling can be summarized by its effects on:

Inflammation Resolution: By reducing neutrophil infiltration and pro-inflammatory cytokine levels, it promotes a less inflammatory environment conducive to organized tissue repair rather than pathological remodeling or fibrosis apexbt.comamerigoscientific.com.

Extracellular Matrix Components: Indirectly, through its effects on cells like osteoblasts and the modulation of proteins like periostin, it may influence the synthesis, deposition, and organization of ECM components mdpi.comresearchgate.netresearchgate.net.

Cell Migration: Inhibition of chemokine-induced migration of inflammatory cells could potentially impact the recruitment and movement of other cell types critical for tissue repair and regeneration probechem.comapexbt.comamerigoscientific.comrndsystems.comtocris.com.

Detailed research findings illustrating these effects are often derived from preclinical studies using in vivo models of injury and inflammation, where the impact on tissue pathology and markers of remodeling are assessed apexbt.comamerigoscientific.comclinicaltrials.gov.

Table 1: Influence of this compound on Key Factors in Tissue Remodeling (Preclinical Data)

FactorEffect of this compoundRelevant Tissue/ModelSource
Neutrophil InfiltrationSignificantly inhibitedVarious injury models (e.g., ischemia/reperfusion) apexbt.comamerigoscientific.com
TNF-alpha LevelsSuppressed increase in tissue and serum concentrationsIntestine and lungs (reperfusion injury) probechem.com
IL-1 beta LevelsReducedMouse ischemia model, mouse injury model apexbt.comamerigoscientific.com
IL-6 LevelsReducedMouse injury model apexbt.comamerigoscientific.com
Periostin Splice VariantsInfluenced expression (specifically reduced with IL-8)Human osteoblasts mdpi.comresearchgate.net
Glial Fibrillary Acidic Protein-positive Cells ProliferationSignificantly reducedMouse injury model apexbt.comamerigoscientific.com
Vascular PermeabilityInhibitedIschemia/reperfusion injury models probechem.comrndsystems.comtocris.com

These findings highlight the multifaceted ways this compound can influence the complex processes of tissue remodeling, primarily through its well-established anti-inflammatory actions and potential effects on key cellular and molecular players in the remodeling cascade.

Preclinical Efficacy and Therapeutic Potential in Disease Models

Inflammation and Ischemic Injury Models

Reparixin (B1680519) L-lysine's ability to inhibit CXCL8 and its receptors, CXCR1 and CXCR2, is central to its effects in models of inflammation and ischemic injury, conditions often characterized by excessive neutrophil infiltration. ontosight.aidompe.com

Ischemia-Reperfusion Injury Across Organ Systems (e.g., Cerebral, Intestinal, Hepatic, Myocardial, Spinal Cord)

Ischemia-reperfusion injury (IRI) is a pathological process where the restoration of blood flow to ischemic tissues paradoxically exacerbates cellular dysfunction and death. nih.gov This process involves a significant inflammatory reaction, including the invasion of neutrophils. europa.eu Reparixin L-lysine has shown efficacy in preventing neutrophil infiltration, tissue damage, and organ dysfunction in several experimental models of IRI. rndsystems.comresearchgate.netbio-techne.com

Cerebral Ischemia-Reperfusion Injury: Blockade of CXCR1/2 has been shown to protect against brain damage in ischemic stroke models in mice. amerigoscientific.com

Intestinal Ischemia-Reperfusion Injury: Inhibiting neutrophil recruitment into the reperfused organ has been demonstrated to block cytokine production and prevent lethality in rat models of intestinal post-ischemic injury. researchgate.net

Hepatic Ischemia-Reperfusion Injury: Reparixin has prevented polymorphonuclear neutrophil (PMN) infiltration and tissue damage in animal models of hepatic IRI. clinicaltrials.gov Inhibition of NLRP3 inflammasome activity can also ameliorate inflammatory responses in hepatic IRI. frontiersin.org

Myocardial Ischemia-Reperfusion Injury: this compound has potential therapeutic applications in reperfusion injury following myocardial infarction. ontosight.ai In mouse ischemia models, pre-treatment with reparixin reduced motor deficits, myeloperoxidase activity, and IL-1β levels, attenuating ischemic injury. amerigoscientific.comapexbt.com

Spinal Cord Ischemia-Reperfusion Injury: Reparixin prevented PMN infiltration and tissue damage in animal models of spinal cord IRI. clinicaltrials.gov

Traumatic Injury Models (e.g., Spinal Cord Injury) and Secondary Degeneration

Traumatic spinal cord injury (SCI) triggers a cascade of events, including inflammation and secondary degeneration, which contribute to neurological dysfunction. mdpi.com Neutrophil accumulation at the injury site plays a major role in this tissue injury. researchgate.net Reparixin, as an inhibitor of CXCR2 function, has been shown to attenuate inflammatory responses and promote functional recovery after traumatic spinal cord lesions in rats. researchgate.netnih.gov

Treatment with this compound salt in mouse models of traumatic spinal cord injury significantly suppressed secondary degeneration by reducing CXCL8-dependent oligodendrocyte apoptosis and the migration of neutrophils and ED-1-positive cells to the injury site. amerigoscientific.comapexbt.com Furthermore, the levels of macrophage inflammatory protein-2, tumor necrosis factor-alpha, interleukin (IL)-6, and IL-1 beta were reduced, and the proliferation of glial fibrillary acidic protein-positive cells was significantly decreased. amerigoscientific.comapexbt.comnih.gov These effects resulted in a smaller post-traumatic cavity and improved hind limb function recovery in rats. nih.gov

Organ Transplantation Outcomes (e.g., Kidney, Lung, Pancreatic Islets)

Delayed graft function (DGF) is a complication following solid organ transplantation, such as kidney transplants, where the transplanted organ does not function properly initially. europa.eu IRI and the associated inflammatory reaction, characterized by neutrophil invasion, contribute to DGF. europa.eu this compound has been investigated for its potential to prevent DGF and improve graft outcomes. clinicaltrials.gov

Kidney Transplantation: Reparixin prevented PMN infiltration into the transplanted kidney and reduced creatinine (B1669602) levels in a rat model of kidney transplantation. clinicaltrials.govclinicaltrials.gov

Lung Transplantation: In a rat model of lung transplantation, reparixin improved isolated graft oxygenation, decreased pulmonary edema, and significantly reduced neutrophil infiltration into transplanted lungs. clinicaltrials.govclinicaltrials.gov Reparixin has received orphan drug designation in the EU and USA for the prevention of DGF after solid organ transplantation. clinicaltrials.gov

Pancreatic Islet Transplantation: Reparixin has shown the ability to improve graft outcome after pancreatic islet transplantation in both syngeneic and allogeneic models in mice. clinicaltrials.govclinicaltrials.gov In a marginal mass syngeneic islet transplantation model, reparixin was able to significantly improve islet engraftment. clinicaltrials.gov In a fully mismatched allogeneic model, reparixin not only protected islets from early graft failure but also increased the time to rejection, prolonging normoglycemia. clinicaltrials.gov Reparixin has received orphan drug designation in the EU and US for the prevention of graft loss in pancreatic islet and islet cell transplantation. clinicaltrials.gov

Acute Pulmonary Inflammation and Lung Injury Models

Acute respiratory distress syndrome (ARDS) is an acute, inflammatory lung injury characterized by increased pulmonary vascular permeability and impaired lung function. dompe.com In ARDS, acute inflammation leads to dysfunction through massive cytokine secretion by infiltrating neutrophils, macrophages, and endothelial cells. dompe.com Reparixin, as an inhibitor of IL-8 signaling, has shown efficacy in animal models of acute lung injury. dompe.com

In multiple animal models of acute lung injury induced by infections or pharmacological treatment, reparixin was able to inhibit neutrophil infiltration, reduce NETosis, restore partial endothelial permeability, and reduce fibrosis, thereby ameliorating general lung respiratory function. dompe.com

Systemic Inflammatory Responses

Neutrophil activation and the IL-8–CXCR-1/-2 axis are key features of the systemic inflammatory response, which can lead to tissue injury through the release of neutrophil extracellular traps (NETs). nih.gov Reparixin, by inhibiting CXCR1 and CXCR2, modulates this response. nih.gov

Oncological Research Applications

Inflammation plays a significant role in cancer progression. ontosight.ai The chemokine receptors CXCR1 and CXCR2 and their ligand CXCL8 are essential for the activation and trafficking of inflammatory mediators as well as tumor progression and metastasis. researchgate.netapexbt.com Reparixin has been investigated for its potential antineoplastic activity. ncats.io

CXCR1 is overexpressed on cancer stem cells. ncats.io Reparixin blockade of CXCR1 has been shown to selectively deplete a cancer stem cell population in human breast cancer cell lines in vitro and in xenografts. rndsystems.combio-techne.comcaymanchem.comtocris.com Experimental evidence supporting the role of IL-8 in tumor metastasis and tissue damage induced by chemotherapeutic agents supports the investigation of reparixin in oncology. clinicaltrials.gov

Compound Information

Compound NamePubChem CID
This compound9932389
Reparixin9838712
Lysine (B10760008)5962
CXCL8 (Interleukin-8)3968
CXCR111595810
CXCR211595811

Data Tables

Targeting Cancer Stem Cells in Solid Tumor Models (e.g., Breast Cancer Xenografts)

This compound has demonstrated the ability to selectively deplete cancer stem cell populations in human breast cancer cell lines and xenograft models. rndsystems.combio-techne.comamerigoscientific.com Studies using human breast cancer xenografts showed that Reparixin treatment reduced the population of ALDH+ and CD24-/CD44+ breast cancer stem cells. nih.gov This effect was observed when Reparixin was administered alone or in combination with taxane (B156437) chemotherapy in these xenograft models. nih.gov The targeting of CXCR1, a receptor expressed by breast cancer stem cells, is considered a potential mechanism for this observed depletion. nih.govfrontiersin.orgclinicaltrials.gov

Inhibition of Tumor Aggressive Growth and Metastasis Mechanisms

This compound's activity against CXCR1 and CXCR2 is implicated in inhibiting tumor aggressive growth and metastasis. amerigoscientific.com In human breast cancer xenografts, Reparixin treatment has been shown to reduce the formation of metastases following intracardiac injection of tumor cells. nih.govoncotarget.com The compound's ability to inhibit CXCL8-CXCR1/2 signaling, which is involved in tumor aggressive growth and metastasis in human malignant melanoma, suggests a broader role in preventing tumor progression. amerigoscientific.com Studies in glioblastoma models have also shown that antagonizing IL-8/CXCR1/2 with this compound led to a significant reduction in tumor spheroid growth and invasion of cancer cells in vitro. nih.govresearchgate.net

Modulation of the Tumor Microenvironment and Cancer Cell Migration

The tumor microenvironment plays a crucial role in cancer progression, and chemokines like CXCL8 are key mediators within this environment. nih.gov this compound, by inhibiting CXCR1 and CXCR2, can modulate the tumor microenvironment. CXCL8-CXCR1/2 signaling is involved in inflammatory immune cell trafficking into the tumor microenvironment, tumor angiogenesis, and tumor stemness. nih.gov By blocking this signaling, this compound can potentially interfere with these processes. nih.gov In vitro studies have shown that this compound can inhibit the migration of cancer cells. For example, it inhibited the migration of L1.2 cells expressing CXCR1 induced by CXCL8. apexbt.comamerigoscientific.com It has also been used to study the migration of glioblastoma cells and gastric cancer cells, demonstrating effects on cell invasion. nih.govresearchgate.netmedchemexpress.com

Other Pathophysiological Contexts Investigated

Beyond cancer, this compound has been investigated in other disease models where CXCL8-CXCR1/2 signaling is involved.

Regulation of Hypertension-Related Mediators in Animal Models

Studies in spontaneously hypertensive rats (SHR) have investigated the effects of Reparixin on blood pressure and hypertension-related mediators. Daily administration of Reparixin to SHR for three weeks effectively decreased systolic blood pressure and increased blood flow. caymanchem.commedchemexpress.comnih.gov This effect was associated with the inhibition of hypertension-related mediators, including IL-8, 12-lipoxygenase, and endothelin-1. caymanchem.com These findings suggest that Reparixin-mediated blockade of CXCL8 receptor activation can attenuate vascular hypertension in SHR. nih.gov

Potential Contribution of the L-Lysine Moiety to Analgesic Pathways and Neuroimmune Signaling

While Reparixin's primary mechanism of action is the inhibition of CXCR1/2, the L-lysine moiety of this compound is a naturally occurring amino acid with its own biological activities. Research on L-lysine itself has explored its potential analgesic effects and involvement in neuroimmune signaling. L-lysine has demonstrated analgesic effects by inhibiting NMDA receptors, modulating dopamine (B1211576) and serotonin (B10506) pathways, and interfering with neuroimmune signaling cascades. mdpi.comnih.gov Studies in animal models have shown that administration of lysine reduces pain responses. mdpi.comnih.gov Specifically, L-lysine can act as a competitive inhibitor of NMDA receptor activity. mdpi.com The potential contribution of the L-lysine moiety in this compound to these pathways in the context of the combined compound requires further investigation to fully elucidate. This compound has been used in studies investigating neuropathic pain models, where the CXCL8-CXCR1/2 pathway is implicated, and has shown effects on pain behaviors and related signaling pathways. oncotarget.comgrafiati.comresearchgate.net

Methodological Frameworks in Reparixin L Lysine Research

In Vitro Experimental Systems and Assays

In vitro studies provide controlled environments to investigate the direct effects of Reparixin (B1680519) L-lysine on cells and molecular targets. A range of assays are utilized to assess its impact on chemokine receptor activity, cell migration, gene and protein expression, pathway activation, and receptor binding.

Cell Culture Models for Chemokine Receptor Activity Assessment

Various cell culture models are employed to study the activity of chemokine receptors, primarily CXCR1 and CXCR2, in the presence of Reparixin L-lysine. These models include human polymorphonuclear cells (PMNs), rodent neutrophils, monocytes, and transfected cell lines such as L1.2 cells expressing either wild-type or mutant CXCR1 or CXCR2. rndsystems.commedchemexpress.comtargetmol.comapexbt.commedchemexpress.com Additionally, human breast cancer cell lines, pancreatic cancer cells, AGS cells, HL-1 cells, and 3T3-L1 adipocytes have been used to investigate the compound's effects in different cellular contexts. rndsystems.commedchemexpress.combio-techne.comaacrjournals.orgcaymanchem.commdpi.com These diverse cell types allow researchers to assess the inhibitory effects of this compound on chemokine-induced signaling and functional responses mediated by these receptors.

Chemotaxis and Cell Migration Assays (e.g., Transwell Assays)

Chemotaxis and cell migration assays are fundamental tools for evaluating the ability of this compound to inhibit cell movement directed by chemokines. Transwell assays are commonly used, where cells are placed in an upper chamber separated by a porous membrane from a lower chamber containing the chemoattractant, such as CXCL8 or other relevant chemokines. aacrjournals.orgbitesizebio.com The number of cells migrating through the membrane to the lower chamber is quantified to assess the inhibitory effect of this compound. Other migration assay formats, such as 48-well chemotaxis chambers and Oris Cell migration kits, have also been utilized. medchemexpress.comnih.gov These assays have demonstrated that this compound inhibits the migration of human PMNs induced by CXCL8 and CXCL1, as well as rodent neutrophil chemotaxis induced by CXCL1 and CXCL2. rndsystems.comapexbt.comapexbt.comtocris.comprobechem.com

Table 1: Inhibition of Cell Migration by this compound

Cell TypeChemoattractantAssay TypeIC50 Value (nM)Source
Human PMNsCXCL8Chemotaxis Assay1 rndsystems.comtocris.comprobechem.com
Human PMNsCXCL1Chemotaxis Assay400 apexbt.comapexbt.com
Rodent NeutrophilsCXCL1, CXCL2Chemotaxis AssayNot specified rndsystems.comapexbt.comapexbt.comtocris.com
L1.2 cells (CXCR1 wt)CXCL8Chemotaxis Assay5.6 medchemexpress.comtargetmol.comapexbt.com
L1.2 cells (CXCR1 Ile43Val mutant)CXCL8Chemotaxis Assay80 medchemexpress.comtargetmol.com
L1.2 cells (CXCR2 wt)CXCL8Chemotaxis Assay80 or 100 medchemexpress.comtargetmol.comapexbt.comcaymanchem.comprobechem.com
Pancreatic cancer cellsConditioned MediaTranswell AssayNot specified aacrjournals.org
AGS cellsNot specifiedTranswell Assay100 nM tested medchemexpress.com
OLFM4-depleted gastric cancer cellsNot specifiedTranswell Assay100 nM tested medchemexpress.com
MDA-MB-231 cellsCM from fibroblasts or macrophages with TCMOris Cell migration kit0.1 uM tested medchemexpress.com

Gene Expression and Protein Level Quantification Techniques (e.g., RT-qPCR, Western Blot Analysis)

Techniques such as RT-qPCR and Western Blot analysis are employed to quantify changes in gene and protein expression levels in cells treated with this compound. RT-qPCR is used to measure mRNA levels of target genes, while Western Blot analysis is used to detect and quantify specific proteins. These methods help researchers understand how this compound influences the expression of genes and proteins involved in chemokine signaling, inflammatory responses, and other relevant pathways. For example, Western blotting has been used to assess protein levels in studies involving CXCR2. guidetopharmacology.org ELISA is another technique used to quantify protein levels, such as CXCL8, in cell culture supernatants. aacrjournals.org

Reporter Gene Assays for Pathway Activation Studies

Reporter gene assays are valuable for studying the activation of specific signaling pathways downstream of chemokine receptors. These assays typically involve transfecting cells with a construct containing a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the pathway of interest. By measuring the activity of the reporter gene, researchers can assess the extent of pathway activation and the inhibitory effects of this compound. Dual-luciferase reporter assays, for instance, have been used in studies related to pathways influenced by factors that might interact with chemokine signaling. aacrjournals.org

Receptor Binding and Ligand Displacement Studies

Receptor binding and ligand displacement studies are conducted to investigate the interaction of this compound with its target receptors, CXCR1 and CXCR2. These studies can help determine the binding affinity of this compound and whether it competes with endogenous chemokines for binding sites. While Reparixin has been described as a non-competitive allosteric inhibitor, meaning it binds to a different site than the chemokine ligand, studies have investigated its effect on chemokine binding. rndsystems.comtargetmol.comcaymanchem.comnih.govprobechem.comguidetopharmacology.orgguidetopharmacology.org Scatchard analysis, a method used to determine binding parameters, has been mentioned in the context of studying receptor interactions. apexbt.com Reparixin has been shown to prevent CXCL8-induced calcium influx but not CXCL8 binding to purified rat neutrophils, supporting its non-competitive mechanism. probechem.com

In Vivo Animal Model Paradigms and Assessments

In vivo studies using animal models are essential for evaluating the effects of this compound in a complex biological system and assessing its potential therapeutic applications. These models mimic specific disease conditions where chemokine receptor activity plays a significant role.

Animal models used in this compound research include rat models of liver post-ischemia reperfusion injury, spontaneously hypertensive rats, and mouse models of ischemia. rndsystems.commedchemexpress.comapexbt.combio-techne.comcaymanchem.comnih.govapexbt.comtocris.com Xenograft models, where human cancer cells are implanted into immunocompromised mice, have also been utilized to study the effects of this compound on cancer progression and cancer stem cells. rndsystems.combio-techne.comcaymanchem.comtocris.com

Assessments in these in vivo models often involve evaluating parameters such as neutrophil recruitment to inflamed or injured tissues, vascular permeability, tissue damage, and functional recovery. For example, in rat models of liver post-ischemia reperfusion injury, Reparixin has been shown to inhibit PMN recruitment into reperfused livers and significantly reduce liver damage. apexbt.comapexbt.com In spontaneously hypertensive rats, Reparixin attenuated blood pressure and hypertension-related mediator expression. caymanchem.com Studies in mouse ischemia models have shown that Reparixin treatment can reduce motor deficits, myeloperoxidase activity (an indicator of neutrophil presence), and levels of inflammatory cytokines like IL-1β, also attenuating ischemic injury. apexbt.com In xenograft models, Reparixin blockade of CXCR1 has been shown to deplete cancer stem cell populations. rndsystems.combio-techne.comcaymanchem.comtocris.com

Table 2: Selected Findings from In Vivo Studies with Reparixin

Animal ModelConditionAssessment ParametersKey FindingsSource
Rat model of liver post-ischemia reperfusion injuryIschemia/Reperfusion InjuryPMN recruitment, Liver damageInhibited PMN recruitment by 90%, significantly reduced liver damage. apexbt.comapexbt.com
Spontaneously hypertensive ratsHypertensionBlood pressure, Hypertension-related mediators (IL-8, 12-lipoxygenase, endothelin-1)Attenuated blood pressure, inhibited mediator expression. caymanchem.com
Mouse ischemia modelIschemiaMotor deficits, Myeloperoxidase activity, IL-1β levels, Ischemic injury attenuationReduced motor deficits, myeloperoxidase activity, and IL-1β levels; attenuated ischemic injury. apexbt.com
Human breast cancer xenograft modelsBreast CancerCancer stem cell populationSelectively depleted cancer stem cells. rndsystems.combio-techne.comcaymanchem.comtocris.com

These in vivo studies complement the in vitro findings by demonstrating the efficacy of this compound in modulating chemokine receptor-mediated processes and associated pathological outcomes within a living organism.

Selection and Utilization of Rodent Models for Disease and Injury

Rodent models, such as rats and mice, are frequently employed in this compound research due to their physiological similarities to humans in certain disease processes and the availability of tools for genetic manipulation and analysis. These models are selected to replicate specific conditions characterized by excessive neutrophil infiltration and inflammation, where CXCR1 and CXCR2 signaling is implicated.

Studies have utilized rodent models of ischemia/reperfusion (I/R injury) in various organs, including the liver, brain, intestine, heart, spinal cord, kidney, and lung, to assess the efficacy of this compound in preventing neutrophil infiltration and associated tissue damage. nih.govresearchgate.netclinicaltrials.govclinicaltrials.gov For instance, in models of cerebral ischemia in rats and mice, this compound has been investigated for its ability to attenuate inflammatory responses and promote recovery. medchemexpress.comchemsrc.comnih.gov Spontaneously hypertensive rats have also been used to study the effects of Reparixin on blood pressure and hypertension-related mediators. medchemexpress.comchemsrc.com Mouse models of traumatic spinal cord injury have been employed to assess its impact on secondary degeneration, oligodendrocyte apoptosis, and neutrophil migration. apexbt.comamerigoscientific.com Furthermore, models of pancreatic islet transplantation in mice, both syngeneic and allogeneic, have been used to evaluate the compound's effect on islet engraftment and rejection. clinicaltrials.govclinicaltrials.gov Murine models of LPS-induced pulmonary inflammation and acid-induced acute lung injury (ALI) have also been utilized. nih.govclinicaltrials.gov

Assessment of Neurological and Functional Deficits in Disease Models

Evaluating neurological and functional deficits is a critical aspect of studying the impact of this compound in models of diseases affecting the nervous system or other organ systems where function is impaired. Various tests and assessments are employed depending on the specific model.

Histopathological and Immunohistochemical Analyses of Tissue Damage and Cell Infiltration

Histopathological and immunohistochemical analyses are essential for visualizing and quantifying tissue damage and the infiltration of inflammatory cells, particularly neutrophils, in response to injury or disease and treatment with this compound.

These methods involve the examination of tissue sections under a microscope after staining. Histological outcomes, such as tissue damage, have been assessed in various I/R injury models. researchgate.net Staining techniques like Luxol fast blue have been used to visualize demyelinated lesions in models of multiple sclerosis. nih.gov Immunohistochemistry is used to identify and quantify specific cell types, such as neutrophils (e.g., by assessing myeloperoxidase activity) medchemexpress.comchemsrc.com and ED-1-positive cells (macrophages/microglia) apexbt.comamerigoscientific.com, or markers of astroglial activation like glial fibrillary acidic protein (GFAP) apexbt.comamerigoscientific.com in injured tissues. This compound has been shown to reduce neutrophil recruitment and tissue damage in numerous animal models. nih.govresearchgate.netclinicaltrials.govclinicaltrials.gov

Biochemical Marker Analysis in Biological Fluids and Tissues

Analysis of biochemical markers in biological fluids (such as serum or plasma) and tissues provides insights into the inflammatory processes and the effects of this compound at a molecular level.

Levels of various cytokines and chemokines, including macrophage-inflammatory protein-2, tumor necrosis factor alpha (TNF-α), interleukin (IL)-6, and IL-1 beta (IL-1β), have been measured in tissues and fluids in rodent models. apexbt.comresearchgate.netmedchemexpress.comchemsrc.comamerigoscientific.com For example, this compound treatment has been shown to reduce the levels of IL-1β in the brain after cerebral ischemia. medchemexpress.comchemsrc.com It has also been observed to suppress the increase in serum concentrations of TNF-α, IL-6, and CCL3 in models of liver I/R injury. researchgate.net Analysis of myeloperoxidase (MPO) activity in tissues is another biochemical method used to quantify neutrophil infiltration. medchemexpress.comchemsrc.comresearchgate.net In spontaneously hypertensive rats, Reparixin has been shown to affect the expression of hypertension-related mediators in thoracic aortas and nitric oxide (NO) plasma levels. chemsrc.com

Structural and Computational Approaches

Structural and computational methods are employed to understand the interaction of this compound with its targets, primarily CXCR1 and CXCR2, at a molecular level. These approaches provide insights into binding mechanisms and can guide the design of related compounds.

Molecular Docking and Dynamics Simulations for Binding Prediction

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule like this compound binds to its target receptors (CXCR1 and CXCR2) and to analyze the stability of these interactions.

Molecular docking aims to predict the preferred orientation and binding affinity of a ligand to a receptor's binding site. frontiersin.orgunipd.it This involves searching for favorable binding poses and scoring them based on predicted interaction energies. unipd.it Reparixin has been shown to bind to the transmembrane (TM) region of CXCR1 in an allosteric cavity. nih.gov Molecular dynamics simulations extend docking studies by simulating the movement of the ligand and receptor atoms over time, providing information about the stability of the complex and the dynamics of the binding interaction. nih.govnih.govresearchgate.net These computational approaches have been utilized to investigate the binding site on both CXCR1 and CXCR2 and to understand the molecular mechanism of action of Reparixin and related compounds. nih.gov

Site-Directed Mutagenesis for Receptor Characterization and Functional Analysis

Site-directed mutagenesis is an experimental technique used to alter specific amino acid residues in a protein receptor (like CXCR1 or CXCR2) to understand their role in ligand binding, receptor activation, and interaction with molecules like this compound. psu.edumdpi.com

By mutating specific amino acids within the binding site or other regions of the receptor and then assessing the effect on this compound binding and the receptor's functional response to its ligands (such as IL-8 or CXCL8), researchers can identify key residues involved in the interaction. Studies using site-directed mutagenesis on CXCR1 and CXCR2 have helped to characterize the allosteric binding site of Reparixin and understand how it blocks receptor activation. nih.gov For example, mutations in specific residues have been shown to affect the efficacy of this compound in inhibiting receptor activity. chemsrc.commedchemexpress.com This technique is crucial for confirming the results obtained from molecular docking and dynamics simulations and for gaining a deeper understanding of the molecular basis of this compound's action. nih.gov

Emerging Research Avenues and Future Perspectives for Reparixin L Lysine

Identification of Novel Molecular Targets and Off-Target Effects

Reparixin (B1680519) is primarily characterized as a non-competitive allosteric inhibitor of CXCR1 and CXCR2. rndsystems.comtocris.comnih.govamerigoscientific.com It inhibits the activation of these receptors by their ligand, CXCL8 (IL-8), with a notable selectivity for CXCR1 over CXCR2. tocris.comnih.govamerigoscientific.comcaymanchem.comapexbt.comtargetmol.com Research indicates that Reparixin binds to an allosteric site within the transmembrane region of CXCR1 and CXCR2, thereby blocking intracellular signal transduction without preventing ligand binding to the receptor itself. nih.govamerigoscientific.comapexbt.comfrontiersin.orgdompe.comdompe.com

While the primary targets, CXCR1 and CXCR2, are well-established, ongoing research continues to investigate potential novel molecular targets and off-target effects. Studies have shown that Reparixin can influence downstream signaling pathways, such as reducing the phosphorylation of extracellular signal-regulated kinase (ERK) molecules, which are involved in CXCR1/2-mediated signal transduction. mdpi.com Additionally, Reparixin has been observed to reduce levels of TGF-β1 in bone marrow in a mouse model of myelofibrosis, suggesting potential interactions with other signaling molecules involved in fibrosis. frontiersin.org

The impact of Reparixin on other chemokine receptors or unrelated pathways is an area of ongoing investigation to fully understand its pharmacological profile and potential for off-target effects.

Elucidation of Broader Immunomodulatory and Anti-inflammatory Mechanisms

Reparixin's primary immunomodulatory and anti-inflammatory effects stem from its inhibition of CXCR1 and CXCR2, which are crucial for the recruitment and activation of neutrophils at sites of inflammation. ontosight.ainih.govamerigoscientific.comapexbt.com By blocking CXCL8-induced neutrophil migration, Reparixin can reduce inflammatory responses and associated tissue damage. ontosight.airndsystems.comamerigoscientific.comapexbt.comnih.gov

Beyond inhibiting neutrophil chemotaxis, research is exploring broader immunomodulatory mechanisms. Studies have shown that Reparixin can reduce NETosis, the formation of neutrophil extracellular traps, which contribute to inflammation and tissue damage in various diseases. dompe.comdompe.com Animal models of acute lung injury have demonstrated that Reparixin can inhibit neutrophil infiltration, reduce NETosis, restore endothelial permeability, and decrease fibrosis, leading to improved lung function. dompe.comdompe.com

Furthermore, Reparixin has been shown to influence the expression of certain inflammatory mediators. In a mouse model, treatment with Reparixin reduced levels of macrophage-inflammatory protein-2, tumor necrosis factor alpha, interleukin (IL)-6, and IL-1 beta. amerigoscientific.comapexbt.com Research in osteoblasts has also explored the effect of Reparixin L-lysine salt on the expression of Periostin splice variants, which are involved in bone remodeling and inflammation. researchgate.net

These findings suggest that Reparixin's anti-inflammatory effects extend beyond simple inhibition of neutrophil migration and involve modulation of a wider range of cellular and molecular events in the inflammatory cascade.

Development of Advanced Delivery Systems for Targeted Research Applications

The development of advanced delivery systems for this compound is an emerging area of research aimed at improving its targeted delivery, stability, and efficacy in specific research applications. While the L-lysine salt form itself contributes to solubility and stability, further research into advanced delivery strategies could enhance its potential. ontosight.ai

Research into drug delivery systems based on lysine (B10760008) or lysine polymers highlights their potential as platforms for delivering various therapeutic agents, including small molecules, genes, and proteins. nih.govresearchgate.net These systems can offer advantages such as improved cellular uptake, enhanced stability, and stimuli-responsive drug release. nih.govresearchgate.net Although specific advanced delivery systems for this compound are not extensively detailed in the provided search results, the broader research into lysine-based delivery platforms suggests a potential avenue for future investigation.

Such advanced delivery systems could enable more targeted research applications of this compound, potentially allowing for localized delivery to specific tissues or cell types involved in inflammation or disease pathogenesis, thereby maximizing efficacy and potentially minimizing off-target effects in experimental settings.

Comparative Studies with Other Chemokine Receptor Modulators and Anti-inflammatory Agents

Comparative studies are essential to understand the relative efficacy and specificity of this compound compared to other chemokine receptor modulators and anti-inflammatory agents. Reparixin is characterized by its non-competitive allosteric inhibition of CXCR1 and CXCR2, with a preference for CXCR1. tocris.comnih.govamerigoscientific.comcaymanchem.comapexbt.comtargetmol.com This mechanism of action differs from competitive inhibitors that directly block the ligand binding site.

Research has compared the inhibitory effects of Reparixin on neutrophil migration induced by various chemokines. It has been shown to inhibit migration induced by human CXCL8 and rodent CXCL1, CXCL2, CXCL8, and CINC-1. rndsystems.comtocris.comapexbt.comapexbt.comprobechem.com Its efficacy is significantly lower against CXCR2-mediated migration compared to CXCR1. tocris.comnih.govamerigoscientific.comcaymanchem.comapexbt.comtargetmol.com

Other chemokine receptor modulators in development or research include antagonists targeting specific receptors like CXCR3, CXCR4, and other dual CXCR1/CXCR2 inhibitors with potentially different binding sites or selectivity profiles. nih.govmedchemexpress.com For instance, DF 2156A is described as a selective dual CXCR1/CXCR2 non-competitive inhibitor with an allosteric binding site conserved in both receptors, identified through rational drug design based on the knowledge of Reparixin's mechanism. nih.gov SX-682 is another orally bioavailable allosteric inhibitor of CXCR1 and CXCR2 being investigated for its effects on myeloid-derived suppressor cells. medchemexpress.com

Comparative studies in various disease models are ongoing to determine the specific advantages of this compound's unique inhibitory profile in modulating inflammatory responses and influencing disease progression compared to these other agents. A meta-analysis of randomized trials suggested that Reparixin was associated with better survival in patients at high risk for in-hospital mortality, highlighting its potential in specific clinical contexts compared to standard care. nih.gov

Exploration of this compound in Multimodal Therapeutic Strategies for Complex Diseases

The exploration of this compound in multimodal therapeutic strategies involves investigating its use in combination with other therapeutic agents to achieve enhanced efficacy in complex diseases characterized by multiple contributing factors. Given its role in modulating inflammation and neutrophil activity, this compound is a candidate for combination therapies where these processes play a significant role.

Research suggests potential applications in conditions like cancer, where inflammation contributes to tumor progression and metastasis. ontosight.aiamerigoscientific.comapexbt.com Studies have shown that Reparixin blockade of CXCR1 can selectively target cancer stem cells in breast cancer cell lines and xenografts. rndsystems.comtocris.comcaymanchem.com Inhibition of the IL-8/CXCR1 interaction may also potentiate the cytotoxic effects of chemotherapeutic agents. cancer.gov This indicates a potential for combining this compound with conventional or targeted cancer therapies.

In the context of inflammatory diseases, combining this compound with other anti-inflammatory agents or disease-specific treatments could offer synergistic benefits. For example, in models of ischemia/reperfusion injury, where both inflammation and tissue damage are prominent, combining Reparixin with other protective strategies could be explored. rndsystems.comtocris.comnih.govnih.gov

The potential for this compound to modulate the tumor microenvironment, reduce immune cell infiltration, and influence signaling pathways involved in both inflammation and disease progression makes it a promising candidate for inclusion in multimodal therapeutic approaches for a range of complex conditions, including various cancers and severe inflammatory disorders.

Q & A

Basic: What is the molecular mechanism of Reparixin L-lysine salt in inhibiting CXCR1/CXCR2 signaling?

This compound salt acts as a non-competitive allosteric inhibitor of CXCR1 and CXCR2, blocking intracellular signaling triggered by CXCL8 binding. Computational modeling and alanine scanning mutagenesis identified key residues (Y46, K99, E291) in the transmembrane helices of CXCR1/2 that mediate reparixin binding. Mutations at these sites (e.g., Y46A or K99A) abolish reparixin’s inhibitory effects, confirming its binding pocket in a hydrophobic channel formed by helices 1, 3, 6, and 7 .

Advanced: How can researchers design experiments to validate Reparixin’s target engagement in vitro and in vivo?

  • In vitro : Use CXCL8-induced chemotaxis assays in transfected cells (e.g., L1.2 cells expressing wild-type or mutant CXCR1/2). Measure IC50 values to confirm potency and specificity. For example, wild-type CXCR1 transfectants show IC50 < 1 nM, while Y46A mutants are resistant .
  • In vivo : Employ inflammation models (e.g., murine auricular cantharidin-induced inflammation) with systemic reparixin administration. Assess cytokine reduction (CXCL1, TNF-α) and leukocyte infiltration via flow cytometry or histopathology .

Basic: What pharmacokinetic (PK) properties of this compound salt are critical for dosing in preclinical studies?

Key PK parameters include:

  • Plasma protein binding : >99% in humans and lab animals at concentrations ≤50 µg/mL .
  • Half-life : Species-dependent (rats: ~0.5h; dogs: ~10h).
  • Volume of distribution (Vss) : Low (~0.15 L/kg), indicating limited tissue penetration .
    Dose conversion between this compound salt and reparixin equivalents requires a factor of 0.66 (e.g., 15 mg/kg L-lysine salt ≈ 10 mg/kg reparixin) .

Advanced: How should researchers address contradictions in Reparixin’s efficacy across different disease models?

For example, while reparixin reduces inflammation in kidney transplantation models by inhibiting PMN infiltration , its efficacy in breast cancer models may vary due to tumor microenvironment complexity. To resolve contradictions:

  • Comparative analysis : Use identical dosing regimens and outcome measures (e.g., cytokine levels, histopathology) across models.
  • Mechanistic studies : Evaluate CXCR1/2 expression levels in target tissues and correlate with reparixin’s pharmacokinetic/pharmacodynamic (PK/PD) profile .

Basic: What formulation considerations are relevant for this compound salt in research settings?

The drug is formulated with L-lysine as a solubilizer and a buffering system. Stability requires storage ≤30°C (avoid freezing). Placebo-controlled studies use 0.9% sodium chloride as a comparator. Detailed formulation protocols are critical for replication .

Advanced: What methodologies are recommended to assess Reparixin’s potential drug-drug interactions (DDIs) in translational studies?

  • Cytochrome P450 inhibition : Screen for CYP3A4, CYP2C9, and CYP2C19 inhibition using human liver microsomes. Reparixin’s IC50 values (8 µM, 79 µM, 868 µM, respectively) and low free plasma concentrations (0.1 µM) suggest minimal clinical DDIs .
  • P-glycoprotein (P-gp) assays : Confirm reparixin and its metabolite DF 2243Y do not inhibit P-gp using bidirectional transport assays (e.g., Caco-2 cells) .

Basic: Which preclinical models best demonstrate Reparixin’s anti-inflammatory effects?

  • Auricular inflammation : Cantharidin-induced edema in mice, with reparixin reducing CXCL1 (50%), TNF-α (50%), and leukocyte infiltration (T cells: 47%; PMNs: 51%) .
  • Ischemia-reperfusion injury : Kidney, liver, or lung transplant models show reduced PMN infiltration and improved organ function .

Advanced: How can researchers optimize experimental designs for assessing Reparixin’s impact on cytokine networks?

  • Multiplex cytokine profiling : Use Luminex or ELISA to quantify CXCL8, IL-6, and VEGF in serum/tissue homogenates.
  • Time-course studies : Administer reparixin at varying intervals post-injury (e.g., pre- vs. post-ischemia) to identify critical therapeutic windows .

Basic: What are the key biomarkers to monitor Reparixin’s pharmacological activity in vivo?

  • CD11b expression : A marker of neutrophil activation, suppressed by reparixin in CXCL8-stimulated cells .
  • PMN infiltration : Quantify via myeloperoxidase (MPO) assays or flow cytometry (CD15+/CD66b+ cells) .

Advanced: What strategies mitigate variability in Reparixin’s efficacy due to species-specific differences?

  • Cross-species PK/PD modeling : Compare reparixin’s clearance and Vss in rodents vs. humans to adjust dosing.
  • Genetic validation : Use CRISPR/Cas9 to humanize CXCR1/2 in animal models, ensuring translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reparixin L-lysine
Reactant of Route 2
Reparixin L-lysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.